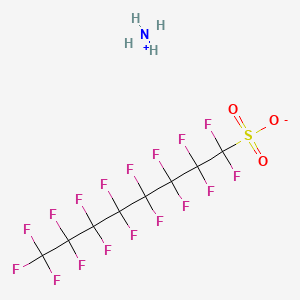

2-Isocyanato-1-benzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Isocyanato-1-benzothiophene is a compound that is part of the benzothiophene family, a class of organic compounds containing a fused ring system of benzene and thiophene. The isocyanato group attached to the benzothiophene ring system suggests reactivity typical of isocyanates, which are known to react with various nucleophiles, particularly alcohols and amines, to form urethanes and ureas, respectively.

Synthesis Analysis

The synthesis of benzothiophene derivatives can be achieved through various methods. One such method is the [4+1] cycloaddition reaction of isocyanides with 2-mercaptobenzaldehydes, which has been developed to afford benzothiophene derivatives in moderate to good yields . Another approach involves the stilbene pathway, where dibromo- and didodecyl benzothieno[3,2-b] benzothiophenes are synthesized through a series of functionalization, McMurry coupling, and cyclization reactions, yielding didodecyl benzothieno[3,2-b] benzothiophenes in overall yields of 5-32% .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives significantly influences their electronic properties. For instance, the structural and electronic properties of four isomers of didodecyl -benzothieno[3,2-b] benzothiophene (C12-BTBT) have been investigated, revealing the strong impact of molecular packing on charge carrier transport and electronic polarization properties . The near-planar structure of the anti isomer of thieno[f,f']bis benzothiophene, with its ribbonlike embedding of three thiophene units, demonstrates favorable pi-pi stacking behavior in the solid state .

Chemical Reactions Analysis

Benzothiophene derivatives can participate in various chemical reactions due to their reactive sites. The isocyanato group in 2-isocyanato-1-benzothiophene is particularly reactive, allowing for the formation of urethanes and ureas when reacted with alcohols and amines. Additionally, the synthesis of benzothieno[2,3-d]isoxazole derivatives through 1,3-dipolar cyclizations indicates the versatility of benzothiophene derivatives in forming new heterocyclic ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are closely related to their molecular structure. The high average interfacial mobility of 170 cm^2 V^-1 s^-1 for the 2,7-isomer of C12-BTBT suggests excellent potential for applications in organic electronics . The optical and electrochemical properties of the anti and syn isomers of thieno[f,f']bis benzothiophene have been compared, with the anti isomer showing favorable properties due to its planar structure and solid-state stacking . The nonlinear optical properties of benzothiophene derivatives have also been explored, with the synthesis of 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives demonstrating the influence of conjugation length on optical properties .

Aplicaciones Científicas De Investigación

Organic Electronics

- Charge Carrier Mobility : 2-Isocyanato-1-benzothiophene derivatives, like didodecyl[1]-benzothieno[3,2-b][1]benzothiophene (C12-BTBT), exhibit remarkable properties in organic electronics. The structural and electronic properties of these derivatives significantly impact molecular packing, influencing charge carrier transport and electronic polarization properties. Notably, the 2,7-isomer demonstrates an exceptionally high average interfacial mobility, promising for advancements in organic electronics (Tsutsui et al., 2016).

Synthesis and Functionalization

- Benzothiophene Derivatives Synthesis : A [4+1] cycloaddition reaction involving isocyanides and 2-mercaptobenzaldehydes or their disulfide derivatives, promoted by LiI·2H2O, has been developed to create benzothiophene derivatives efficiently. This method accommodates various types of isocyanides and 2-mercaptobenzaldehydes (Soeta et al., 2016).

- Isomer Synthesis : The synthesis of isomers of dibromo- and didodecyl[1]benzothieno[3,2-b][1]benzothiophenes has been accomplished via the stilbene pathway. This synthesis involves a series of functionalization, McMurry coupling, and cyclization reactions, yielding these compounds in varying yields (Ruzié et al., 2013).

Material Science

- Benzothiophene in Materials Science : Benzothiophenes, such as 2-Isocyanato-1-benzothiophene, are key heterocyclic constituents in materials science. They play a vital role in constructing molecules with potential applications in various fields, including pharmaceuticals and bioactive natural products. The construction of these frameworks has been a significant challenge, necessitating advancements in direct conversion techniques of carbon-hydrogen bonds into carbon-carbon bonds (Deng & Meng, 2020).

Organic Field-Effect Transistors

- Enhancing Electronic Devices : Asymmetric n-alkyl substitution in compounds like 2-tridecyl[1]benzothieno[3,2-b][1]benzothiophene (C13-BTBT) has been shown to significantly enhance charge transport properties in organic thin-film transistors. These devices demonstrate substantial hole mobilities and stability in continuous operation, making them promising for future electronic applications (Amin et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

2-isocyanato-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFUDAIDLACCQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576457 |

Source

|

| Record name | 2-Isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanato-1-benzothiophene | |

CAS RN |

124808-79-3 |

Source

|

| Record name | 2-Isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)